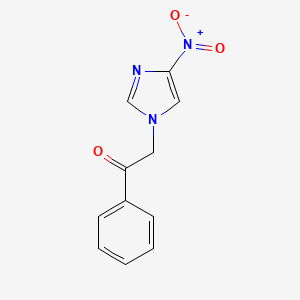

2-(4-Nitro-1h-imidazol-1-yl)-1-phenylethan-1-one

Descripción

2-(4-Nitro-1H-imidazol-1-yl)-1-phenylethan-1-one (CAS: 15996-74-4) is a nitroimidazole derivative characterized by a phenyl ketone group linked to a 4-nitroimidazole ring via an ethanone bridge. This compound is part of a broader class of nitroheterocyclic molecules, which are notable for their diverse applications in medicinal chemistry and materials science.

Structurally, the molecule adopts a planar conformation due to conjugation between the imidazole ring and the carbonyl group, as inferred from crystallographic studies of analogous compounds (e.g., ).

Propiedades

IUPAC Name |

2-(4-nitroimidazol-1-yl)-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c15-10(9-4-2-1-3-5-9)6-13-7-11(12-8-13)14(16)17/h1-5,7-8H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEOVKGHTCQAKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C=C(N=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-(4-Nitro-1h-imidazol-1-yl)-1-phenylethan-1-one typically involves the reaction of 4-nitroimidazole with a phenylacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

2-(4-Nitro-1h-imidazol-1-yl)-1-phenylethan-1-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Aplicaciones Científicas De Investigación

2-(4-Nitro-1h-imidazol-1-yl)-1-phenylethan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antitumor properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Mecanismo De Acción

The mechanism of action of 2-(4-Nitro-1h-imidazol-1-yl)-1-phenylethan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs with Varied Aromatic Substitutions

lists three analogs of 2-(4-Nitro-1H-imidazol-1-yl)-1-phenylethan-1-one with substituted phenyl groups:

1-(2-Fluorophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one (CAS: ZX-AH033037): Fluorine’s electron-withdrawing effect could stabilize the ketone moiety, altering reactivity in subsequent derivatization.

| Compound | Substituent | Molecular Weight | Key Properties |

|---|---|---|---|

| Parent compound | None | 259.265 | Planar structure, moderate lipophilicity |

| 4-Bromophenyl analog | Br | 310.112 | Enhanced lipophilicity, heavier atom |

| 2-Fluorophenyl analog | F | 249.201 | Electron-withdrawing, stabilized ketone |

| 2,5-Dimethylphenyl analog | CH₃ | 259.265 | Steric hindrance, reduced crystallinity |

These substitutions demonstrate how electronic and steric modifications influence physicochemical properties, which are critical for optimizing drug-like characteristics or synthetic pathways .

Comparison with Thio-Linked Heterocyclic Derivatives

Compounds featuring sulfur-containing linkages exhibit distinct reactivity and biological profiles:

- Synthesis involves condensation of hydrazine derivatives with phenacyl bromide, yielding 76% efficiency under reflux conditions .

- Microwave-assisted synthesis methods for related oxime derivatives () highlight energy-efficient pathways compared to traditional reflux.

Actividad Biológica

2-(4-Nitro-1H-imidazol-1-yl)-1-phenylethan-1-one is a compound that features a nitro-substituted imidazole moiety, which is known for its diverse biological activities. This article explores the compound's biological activity, focusing on its antibacterial, antifungal, anti-inflammatory, and antitumor properties, supported by relevant data tables and research findings.

Antibacterial Activity

The antibacterial properties of 2-(4-Nitro-1H-imidazol-1-yl)-1-phenylethan-1-one have been documented in various studies. The presence of the nitro group enhances its interaction with bacterial enzymes, leading to effective inhibition.

Case Study: Antimicrobial Evaluation

In a study by Jain et al., derivatives of imidazole were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain derivatives exhibited significant antibacterial potential, with minimum inhibitory concentrations (MIC) detailed in Table 1.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-(4-Nitro-1H-imidazol-1-yl)-1-phenylethan-1-one | 0.002 | S. aureus |

| Norfloxacin | 0.004 | E. coli |

| Ciprofloxacin | 0.004 | B. subtilis |

Antifungal Activity

The antifungal properties of the compound have also been explored, particularly its effectiveness against various fungal strains.

Research Findings

A study highlighted the antifungal activity of nitro-substituted compounds against Candida albicans and Aspergillus niger. The results are summarized in Table 2.

| Compound | Zone of Inhibition (mm) | Target Fungi |

|---|---|---|

| 2-(4-Nitro-1H-imidazol-1-yl)-1-phenylethan-1-one | 21 | C. albicans |

| Fluconazole | 34 | A. niger |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been attributed to its ability to inhibit key inflammatory mediators.

The nitro group in the structure plays a crucial role in modulating inflammatory pathways. Research indicates that the compound can inhibit nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, leading to reduced inflammation markers such as TNF-α and IL-6.

Antitumor Activity

Recent investigations into the antitumor properties of 2-(4-Nitro-1H-imidazol-1-yl)-1-phenylethan-1-one have shown promising results.

Case Study: Cancer Cell Proliferation

A study evaluated the compound's effect on cancer cell lines SW480 and HCT116, revealing significant inhibition of cell proliferation with IC50 values as low as 0.12 μM, indicating strong potential as an anticancer agent.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 2-(4-Nitro-1H-imidazol-1-yl)-1-phenylethan-1-one | 0.12 | HCT116 |

| Reference Drug (5-FU) | 0.15 | SW480 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.